alpha-Amylcinnamyl alcohol
Description
Significance and Context in Organic Chemistry Research
Alpha-amylcinnamyl alcohol, while widely known for its commercial applications in perfumery, holds relevance in the field of organic chemistry research. chemservice.comguidechem.com It serves as a model compound for studying the synthesis and properties of substituted aromatic alcohols. Researchers investigate compounds like this compound to understand structure-activity relationships, particularly how modifications to its molecular structure affect its olfactory properties and chemical reactivity. solubilityofthings.com
The synthesis of this alcohol is a practical application of reduction reactions in organic chemistry, commonly prepared by the reduction of the corresponding aldehyde, α-amylcinnamaldehyde. chemicalbook.com This transformation is a staple in organic synthesis curricula and research, demonstrating the conversion of an aldehyde functional group to a primary alcohol.
Furthermore, this compound and its derivatives are valuable as intermediates in the synthesis of more complex molecules. solubilityofthings.com The functional groups present—a hydroxyl group, a carbon-carbon double bond, and an aromatic ring—offer multiple sites for chemical modification, making it a versatile building block for creating a variety of other compounds. solubilityofthings.com Its metabolism, involving oxidation of the alcohol to an aldehyde and then to a carboxylic acid, is also a subject of study. inchem.org
Historical Perspectives of Related Cinnamyl Alcohol Derivatives in Chemical Science
The study of this compound is part of a broader historical context involving cinnamyl alcohol and its derivatives. Cinnamyl alcohol itself is a naturally occurring compound found in storax, Balsam of Peru, and cinnamon leaves. wikipedia.org These natural sources have been used for millennia, but the isolation and identification of their chemical constituents, like cinnamyl alcohol, marked a significant step in the science of natural products.
The industrial demand for these aromatic compounds quickly surpassed what could be obtained from natural sources, driving the development of chemical synthesis methods. wikipedia.orgresearchgate.net The synthesis of cinnamyl alcohol often starts from cinnamaldehyde (B126680), another key component of cinnamon oil. wikipedia.org The exploration of synthetic routes to these compounds, such as the Perkin and Knoevenagel-Doebner reactions for producing cinnamic acids, was a major focus in 19th and 20th-century organic chemistry. pcbiochemres.com
This foundation in synthetic methodology allowed chemists to create a wide array of derivatives not found in nature. google.com By modifying the basic cinnamyl structure—for instance, by adding an alkyl group like the amyl group in this compound—researchers could fine-tune properties such as scent, stability, and solubility. This led to the creation of a large family of cinnamyl derivatives used extensively as flavoring agents and fragrance ingredients. inchem.orgbeilstein-journals.org The development of these synthetic analogues highlights the progression of organic chemistry from identifying natural substances to designing novel molecules with specific desired characteristics. researchgate.net
Structural Features and Stereochemical Considerations
This compound possesses a distinct molecular architecture that dictates its chemical properties and function. Its chemical formula is C₁₄H₂₀O, and its structure consists of a heptanol (B41253) backbone substituted with a benzylidene group. chemservice.comsolubilityofthings.com Key functional groups include a primary alcohol (-CH₂OH), a trisubstituted carbon-carbon double bond, and a phenyl ring. guidechem.comsolubilityofthings.com The presence of the amyl (pentyl) group attached to the double bond is a defining feature. guidechem.com
The IUPAC name for this compound is (2E)-2-(phenylmethylidene)heptan-1-ol, which provides specific details about its stereochemistry. chemservice.comchemspider.com The "(2E)" designation refers to the configuration around the carbon-carbon double bond. This bond gives rise to geometric isomerism (E/Z isomerism). In the (E)-isomer, the highest priority groups on each carbon of the double bond (the phenyl group and the hydroxymethyl group) are on opposite sides. The (Z)-isomer, where they are on the same side, also exists. chemspider.com The commercially available material is typically the (E)-isomer or a mixture of isomers. thegoodscentscompany.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101-85-9 | chemservice.comguidechem.com |
| Molecular Formula | C₁₄H₂₀O | chemservice.comguidechem.com |
| Molecular Weight | 204.31 g/mol | echemi.comscbt.com |
| Appearance | Colorless to pale yellow liquid | chemservice.comguidechem.comechemi.com |
| Boiling Point | 141-143 °C at 5 mmHg | chemservice.comchemicalbook.comthegoodscentscompany.com |
| Density | 0.945-0.953 g/mL at 20-25 °C | chemservice.comchemicalbook.comthegoodscentscompany.com |
| Refractive Index (n20/D) | ~1.519 | chemicalbook.com |
| Water Solubility | Insoluble / Very low (25.72 mg/L at 25 °C est.) | guidechem.comchemicalbook.comthegoodscentscompany.com |
| Flash Point | >110 °C (>230 °F) | chemicalbook.comechemi.com |
| logP (o/w) | 4.032 (est.) | thegoodscentscompany.com |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | Source(s) |
|---|---|---|
| IUPAC Name | (2E)-2-(Phenylmethylidene)heptan-1-ol | chemservice.comchemspider.com |
| Synonyms | α-Amylcinnamic alcohol, 2-Benzylidene-1-heptanol, Buxinol, 2-Pentyl-3-phenyl-2-propen-1-ol | chemservice.comechemi.com |
| ChemSpider ID | 4519770 | chemspider.com |
| EC Number | 202-982-8 | echemi.com |
| FEMA Number | 2065 | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-benzylideneheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHCKNQPJXUQF-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C/C1=CC=CC=C1)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid, light floral note | |
| Record name | alpha-Amylcinnamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
141.00 to 143.00 °C. @ 5.00 mm Hg | |
| Record name | 2-Benzylidene-1-heptanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | alpha-Amylcinnamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.954-0.962 | |
| Record name | alpha-Amylcinnamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
943517-69-9, 101-85-9 | |
| Record name | alpha-Amylcinnamyl alcohol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943517699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 2-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-pentyl-3-phenylprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMYLCINNAMYL ALCOHOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J0A47E6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Benzylidene-1-heptanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036170 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Preparation Methodologies
Established Synthetic Pathways
The traditional and most common methods for synthesizing alpha-Amylcinnamyl alcohol involve the transformation of alpha-Amylcinnamaldehyde (B1665258) or the hydrolysis of specific precursors.
The most prevalent and straightforward method for producing this compound is through the reduction of alpha-Amylcinnamaldehyde. chemicalbook.comchemdad.com This process involves the conversion of the aldehyde functional group to a primary alcohol. Various reducing agents and catalytic systems can be employed to facilitate this transformation.
A notable example involves the use of microwave-heated γ-Alumina (γ-Al2O3) as a catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction of alpha-Amylcinnamaldehyde. utwente.nl In this method, 2-propanol serves as the hydrogen source. This approach has demonstrated high efficacy, achieving a 97% yield of this compound. utwente.nl The use of microwave heating is advantageous as it selectively heats the catalyst, potentially leading to faster and more efficient reactions. utwente.nl
| Catalyst | Reducing Agent/Hydrogen Source | Yield | Reference |
| γ-Alumina (microwave-heated) | 2-Propanol | 97% | utwente.nl |
This pathway is favored for its directness and high conversion rates, making it a cornerstone of industrial production.
Another established route to obtain this compound is through the hydrolysis of its ester or acetal (B89532) derivatives. For instance, certain flavoring agents are known to be hydrolyzed in the body to yield this compound and a corresponding acid. inchem.org While this is a metabolic process, similar principles of chemical hydrolysis can be applied in a synthetic laboratory setting.
The synthesis of precursors like alpha-Amylcinnamaldehyde diethyl acetal is achieved by reacting alpha-Amylcinnamaldehyde with ethanol (B145695) in the presence of a catalyst. google.com Subsequent hydrolysis of this acetal would yield this compound.
Reduction of Alpha-Amylcinnamaldehyde
Novel Approaches in Chemical Synthesis
The field of chemical synthesis is continually evolving, with a focus on improving efficiency, reducing environmental impact, and enhancing product quality.
Research into novel catalysts aims to enhance the yield and selectivity of the reduction of alpha-Amylcinnamaldehyde. The development of heterogeneous catalysts, such as the aforementioned microwave-heated γ-Al2O3, is a significant area of focus. utwente.nl These catalysts are desirable due to their ease of separation from the reaction mixture and potential for regeneration and reuse, which aligns with principles of sustainable chemistry. utwente.nl
Further research is exploring other solid acid catalysts for related reactions, such as silica (B1680970) gel-loaded zirconium sulfate (B86663), which has been used in the synthesis of alpha-Amylcinnamaldehyde diethyl acetal. google.com Such catalysts offer milder reaction conditions and avoid the corrosive and waste-generating nature of traditional strong acid catalysts like sulfuric or hydrochloric acid. google.comgoogle.com
The application of green chemistry principles is becoming increasingly important in chemical manufacturing. In the context of this compound synthesis, this translates to the use of environmentally benign catalysts, safer solvents, and processes that minimize waste.
The use of solid acid catalysts like silica gel-loaded zirconium sulfate is a prime example of a greener approach, as it mitigates the environmental and equipment corrosion issues associated with strong liquid acids. google.comgoogle.com The development of catalytic systems that operate under milder conditions and the use of recyclable catalysts like γ-Al2O3 also contribute to a more sustainable synthetic process. utwente.nl
Catalyst Development for Improved Yields and Selectivity
Characterization of Synthetic Intermediates
The primary synthetic intermediate in the most common pathway to this compound is alpha-Amylcinnamaldehyde . This aldehyde is itself synthesized through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal. guidechem.com
Chemical Reactivity and Mechanistic Investigations
Oxidation Reactions and Pathways
The oxidation of alpha-amylcinnamyl alcohol, a primary alcohol, is a significant transformation pathway, leading to the formation of corresponding aldehydes and carboxylic acids.
This compound undergoes a two-step oxidation process. The initial oxidation of the primary alcohol group yields its corresponding aldehyde, alpha-amylcinnamaldehyde (B1665258). inchem.org Subsequent oxidation of the aldehyde group results in the formation of alpha-amylcinnamic acid. inchem.org This sequential oxidation is a characteristic reaction for primary alcohols. chemguide.co.uklibretexts.org
In biological systems, such as in the skin, metabolic oxidation of the alcohol to the aldehyde has been demonstrated. europa.eueuropa.eu The general pathway involves the use of an oxidizing agent, commonly a solution of potassium dichromate(VI) acidified with dilute sulfuric acid. chemguide.co.uklibretexts.org The reaction conditions determine the final product; partial oxidation under specific conditions yields the aldehyde, while full oxidation with an excess of the oxidizing agent leads to the carboxylic acid. chemguide.co.uk
Table 1: Oxidation Pathway of this compound
| Starting Compound | Intermediate Product | Final Product |
|---|
This table illustrates the sequential oxidation from the parent alcohol to the aldehyde and finally to the carboxylic acid.
The mechanism of oxidation for primary alcohols involves the removal of a hydrogen atom from the -OH group and another hydrogen from the carbon atom to which the -OH is attached. chemguide.co.uk In metabolic contexts, this transformation is catalyzed by specific enzymes. Human NAD+-dependent alcohol dehydrogenase facilitates the oxidation of primary alcohols to aldehydes, and NAD+-dependent aldehyde dehydrogenase catalyzes the subsequent oxidation of aldehydes to carboxylic acids. inchem.org Aromatic alcohols are noted as excellent substrates for alcohol dehydrogenase. inchem.org
Kinetic studies on the oxidation of similar alcohols, such as amyl alcohol, in an aqueous acetic acid medium using p-methyl-N-bromobenzamide as the oxidant, have shown the reaction to be first order with respect to both the alcohol and the oxidant. tsijournals.com The mechanism in such systems is proposed to involve the formation of an intermediate complex between the alcohol and the oxidizing species, which then decomposes in a rate-determining step to form the aldehyde.
Formation of Aldehyde and Carboxylic Acid Derivatives
Reduction Chemistry
The reduction chemistry involving this compound is primarily centered on its synthesis. The compound is commercially prepared through the reduction of alpha-amylcinnamaldehyde. chemicalbook.comchemdad.com
A notable method for this reduction is the Meerwein-Ponndorf-Verley (MPV) reduction. utwente.nl Research has demonstrated that using γ-Alumina (γ-Al2O3) as a heterogeneous catalyst with microwave heating can efficiently reduce alpha-amylcinnamaldehyde to this compound in high yields (97%). utwente.nl This process uses 2-propanol as the hydrogen source and allows for easy separation and regeneration of the catalyst. utwente.nl The bulky nature of the α-amyl substituent on the aldehyde makes it less reactive, requiring a higher catalyst loading for full conversion. utwente.nl
Electrophilic and Nucleophilic Reactions
The chemical structure of this compound contains two primary sites for reactivity: the nucleophilic hydroxyl (-OH) group and the electron-rich carbon-carbon double bond, which is susceptible to electrophilic attack.
Studies on cinnamyl alcohols have demonstrated their participation in electrophilic addition reactions across the double bond. nih.gov An example is the asymmetric bromohydroxylation of cinnamyl alcohols, where an electrophilic bromine source attacks the nucleophilic double bond. nih.gov This reaction, using water as the nucleophile, results in the formation of a bromohydrin, introducing both a bromine atom and a hydroxyl group across the former double bond. nih.gov The electrophilic character of the carbonyl carbon in aldehydes and ketones is a key factor in their reactivity, typically leading to nucleophilic addition. libretexts.org
Stability and Degradation Mechanisms
While considered stable under standard conditions, this compound can undergo degradation, particularly through photo-oxidative pathways. scbt.com It is recommended to avoid contact with strong oxidizing agents. scbt.com
Investigations into the photodegradation of the structurally similar cinnamyl alcohol (CAL) provide significant insight into the potential pathways for this compound. researchgate.net The photodegradation of cinnamyl alcohol is driven by reactive oxygen species, including the superoxide (B77818) radical anion (O2•–), singlet oxygen (1O2), and the hydroxyl radical (•OH). researchgate.net
When exposed to UV light and air, cinnamyl alcohol is readily oxidized to cinnamaldehyde (B126680) and subsequently to cinnamic acid, primarily through pathways mediated by O2•– or 1O2. researchgate.net The degradation process also yields other products. researchgate.net Given the structural similarity, the degradation of this compound is expected to follow an analogous mechanism, producing alpha-amylcinnamaldehyde and alpha-amylcinnamic acid as primary products.
Table 2: Potential Photodegradation Products of this compound (by analogy to Cinnamyl alcohol)
| Product Class | Specific Compound |
|---|---|
| Aldehyde | alpha-Amylcinnamaldehyde |
| Carboxylic Acid | alpha-Amylcinnamic acid |
| Aromatic Aldehyde | Benzaldehyde (B42025) |
| Aldehyde | Benzenepropanal |
This table lists the likely photodegradation products of this compound based on studies of its parent compound, cinnamyl alcohol. researchgate.net
Hydrolytic Stability Investigations
This compound, a substituted aromatic alcohol, is generally considered to be stable under hydrolytic conditions. This stability is inferred from its chemical structure and from data available for structurally related compounds, particularly its corresponding aldehyde, α-amylcinnamaldehyde.
Detailed experimental studies focusing specifically on the hydrolytic degradation of this compound are not extensively documented in publicly available scientific literature. However, information from studies on related substances provides strong indications of its behavior in aqueous environments. For instance, α-amylcinnamaldehyde is reported to be stable to hydrolysis in water. guidechem.comnih.gov Given that alcohols are typically less susceptible to hydrolysis than their corresponding aldehydes, it is chemically reasonable to conclude that this compound exhibits at least a comparable, if not greater, level of stability.
The primary degradation pathways for similar aromatic alcohols often involve oxidation rather than hydrolysis. inchem.org For example, cinnamyl alcohol, a related compound, undergoes photodegradation through processes involving reactive oxygen species, not direct reaction with water. researchgate.net It is anticipated that this compound would follow a similar pattern, being more susceptible to oxidation to form alpha-amylcinnamaldehyde and subsequently alpha-amylcinnamic acid. inchem.org
Table of Related Compound Stability
| Compound Name | CAS Number | Stability Note | Reference |
| α-Amylcinnamaldehyde | 122-40-7 | Stable to hydrolysis in water. | guidechem.comnih.gov |
| Cinnamyl alcohol esters | Various | Hydrolyze to the corresponding alcohol. | europa.eu |
Derivatization and Analog Synthesis
Synthesis of Ester Derivatives (e.g., formates, acetates, isovalerates)
Esterification of the primary alcohol group in alpha-amylcinnamyl alcohol is a common derivatization strategy. The resulting esters, such as alpha-amylcinnamyl formate, acetate (B1210297), and isovalerate, are significant in the fragrance industry. researchgate.netnih.gov
The synthesis of these esters is typically achieved through the reaction of this compound with the corresponding carboxylic acid or its more reactive derivatives (like an acid chloride or anhydride) under appropriate catalytic conditions. For instance, alpha-n-amyl cinnamyl acetate can be prepared by reacting this compound with acetic acid under azeotropic conditions, which helps to drive the reaction to completion by removing the water formed. inchem.org
A general method for the synthesis of cinnamyl esters involves a modified Steglich esterification. femaflavor.org While often used for the esterification of cinnamic acid, the principles can be applied to the esterification of cinnamyl alcohols. This reaction typically employs a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in a suitable solvent. femaflavor.org
The properties of these common ester derivatives are summarized in the table below.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| alpha-Amylcinnamyl formate | 7493-79-0 | C15H20O2 | 232.32 | Belongs to the class of benzene (B151609) and substituted derivatives. numberanalytics.com |
| alpha-Amylcinnamyl acetate | 7493-78-9 | C16H22O2 | 246.34 | Has a mild fruity, green odor with a balsamic and slightly floral undernote. inchem.orggoogle.com |
| alpha-Amylcinnamyl isovalerate | 7493-80-3 | C19H28O2 | 288.42 | Also known as alpha-pentylcinnamyl isovalerate. google.comthegoodscentscompany.com |
This table is generated based on data from various sources. inchem.orgnumberanalytics.comgoogle.comgoogle.comthegoodscentscompany.com
Synthesis of Ethers
The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This classic method involves the deprotonation of the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com For the synthesis of alpha-amylcinnamyl ethers, the alcohol would first be converted to its sodium or potassium salt, followed by reaction with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide).
Another approach for the synthesis of cinnamyl ethers involves the reaction of related compounds like α-vinylbenzyl alcohol with other alcohols using iodine as a catalyst. nih.gov This reaction proceeds via a 1-phenylallyl cation intermediate, suggesting that similar strategies could be adapted for this compound to produce a range of ether derivatives. nih.gov The yields for such reactions are generally higher when primary alcohols are used compared to secondary or tertiary alcohols. nih.gov
Development of Other Functionalized Analogs
Beyond simple esters and ethers, other functionalized analogs of this compound have been developed. These analogs often involve modification of the aldehyde precursor, alpha-amylcinnamaldehyde (B1665258), or reactions at the double bond.
Acetals: An important class of analogs are acetals, which are typically synthesized from the corresponding aldehyde. Alpha-amylcinnamaldehyde, which can be produced by the oxidation of this compound, is a key starting material. inchem.org The synthesis of alpha-amylcinnamaldehyde dimethyl acetal (B89532) and diethyl acetal has been described. These reactions involve treating the aldehyde with the appropriate alcohol (methanol or ethanol) in the presence of a catalyst. google.comgoogle.com Modern methods utilize solid acid catalysts to avoid the environmental and corrosion issues associated with traditional strong acid catalysts like sulfuric or hydrochloric acid. google.comgoogle.com These acetal derivatives are noted for their gentle jasmine-like aromas. google.com
Epoxides: The carbon-carbon double bond in the cinnamyl structure provides another site for functionalization. Epoxidation of this double bond can lead to new analogs with different chemical reactivity and sensory properties. For example, the synthesis of epoxidized derivatives of related cinnamyl compounds has been reported, where the double bond is converted to an epoxide ring using an oxidizing agent like m-chloroperbenzoic acid. researchgate.net This suggests a viable route for creating epoxy-alpha-amylcinnamyl derivatives.
Structure-Reactivity Relationship Studies of Derivatives
The relationship between the chemical structure of this compound derivatives and their reactivity, particularly in biological systems, is of significant interest.
Metabolic Pathways: A primary aspect of structure-reactivity is the metabolic fate of these compounds. Ester derivatives of this compound, such as the formate, acetate, and isovalerate, are readily hydrolyzed in vivo back to the parent alcohol, this compound. inchem.org The alcohol is then oxidized to its corresponding aldehyde, alpha-amylcinnamaldehyde, which is further oxidized to alpha-amylcinnamic acid before being excreted. inchem.org This metabolic pathway highlights a clear relationship: the ester linkage is a point of hydrolytic cleavage, initiating a cascade of oxidative transformations.
Biological Activity: The structure of cinnamyl derivatives also influences their biological activity, including their potential to act as allergens. Cinnamyl alcohol itself is a known contact allergen. science.gov The allergenic potential is linked to its activation, either through air oxidation or bioactivation, into reactive species that can bind to proteins. science.gov Sensitivity to this compound often co-occurs with sensitivity to alpha-amylcinnamaldehyde, suggesting that the aldehyde, which is an oxidation product of the alcohol, may be a key sensitizing agent. nih.gov
Quantitative structure-activity relationship (QSAR) models have been developed for fragrance materials, including this compound, to predict toxicological endpoints. researchgate.net These studies attempt to correlate molecular descriptors with observed toxicity, providing a framework for understanding how structural features influence biological reactivity and for designing safer fragrance compounds. researchgate.netscience.gov
Biochemical Transformations and Metabolic Pathways in Vitro and Mechanistic Focus
Enzymatic Biotransformation Mechanisms
The enzymatic conversion of alpha-amylcinnamyl alcohol is a stepwise process dominated by dehydrogenase enzymes located primarily in the liver. This pathway is analogous to the metabolism of other primary aromatic alcohols. inchem.orgbohrium.com
Role of Alcohol Dehydrogenases (ADH) in Oxidation
The initial and rate-limiting step in the metabolism of this compound is its oxidation to the corresponding aldehyde, alpha-amylcinnamaldehyde (B1665258). This reaction is catalyzed by NAD+-dependent alcohol dehydrogenases (ADH). inchem.orgnih.gov Aromatic primary alcohols are recognized as excellent substrates for ADH, which facilitates the removal of hydrogen from the alcohol group. inchem.orgfrontiersin.org In vitro studies using human liver fractions have demonstrated that ADH is the main enzyme responsible for the oxidation of various alcohols. nih.gov The reaction is reversible in vitro, but the subsequent rapid conversion of the aldehyde product drives the equilibrium towards oxidation in a biological system. nih.govfrontiersin.org
The metabolic conversion can be summarized as follows:
Substrate: this compound
Enzyme: Alcohol Dehydrogenase (ADH)
Cofactor: NAD+
Product: alpha-Amylcinnamaldehyde
Cytochrome P450 (CYP2E1) Mediated Transformations
While ADH is the primary enzyme for the initial oxidation, the microsomal ethanol-oxidizing system (MEOS), particularly the cytochrome P450 isoform CYP2E1, can also contribute. nih.govmdpi.com CYP2E1 is known to metabolize ethanol (B145695), especially at higher concentrations, and other alcohols, converting them into aldehydes. tufts.edunih.gov Its activity can be induced by chronic alcohol exposure. tufts.edu For structurally related compounds like cinnamyl alcohol, CYP2E1 has been identified as a potential enzyme for metabolic activation to the corresponding aldehyde in the skin. researchgate.net Although a minor pathway compared to ADH for most alcohols under normal conditions, CYP2E1's involvement is significant as its activity can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govmdpi.com
Aldehyde Dehydrogenase (ALDH) Activity in Subsequent Metabolite Conversion
The alpha-amylcinnamaldehyde formed in the initial oxidative step is a transient intermediate that undergoes further rapid oxidation. This conversion is catalyzed by aldehyde dehydrogenases (ALDH), a family of NAD+-dependent enzymes. inchem.orgnih.gov ALDH efficiently oxidizes a wide range of aromatic and aliphatic aldehydes to their corresponding carboxylic acids. researchgate.net In the metabolic pathway of this compound, ALDH converts alpha-amylcinnamaldehyde to alpha-amylcinnamic acid. inchem.org This step is crucial for detoxification, as aldehydes are generally more reactive and toxic than carboxylic acids. nih.govijbs.com The resulting alpha-amylcinnamic acid is a more polar and readily excretable compound. inchem.orgbohrium.com
The sequential enzymatic action is detailed in the table below.
| Step | Substrate | Enzyme | Product |
| 1 | This compound | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP2E1) | alpha-Amylcinnamaldehyde |
| 2 | alpha-Amylcinnamaldehyde | Aldehyde Dehydrogenase (ALDH) | alpha-Amylcinnamic acid |
Non-Enzymatic Biochemical Transformations
While enzymatic reactions dominate the metabolism of this compound, the potential for non-enzymatic transformations, such as autoxidation, exists for structurally related compounds. researchgate.net Unsaturated aldehydes like cinnamaldehyde (B126680) are known to be susceptible to air oxidation, which can convert them into the corresponding carboxylic acid. researchgate.net Although specific research on the non-enzymatic oxidation of this compound is not extensively documented, the chemical instability of the aldehyde metabolite suggests that some degree of spontaneous oxidation could occur, contributing to the formation of alpha-amylcinnamic acid. nih.gov
Identification of In Vitro Biotransformation Products (e.g., epoxides, carboxylic acids)
In vitro metabolic studies are crucial for identifying the biotransformation products of xenobiotics. For this compound, the primary and well-documented metabolites resulting from the main oxidative pathway are alpha-amylcinnamaldehyde and alpha-amylcinnamic acid. inchem.org
Furthermore, studies on the closely related compound, cinnamyl alcohol, using human liver microsomes have revealed the formation of other metabolites. science.gov These include highly reactive epoxides, such as epoxy cinnamic aldehyde, which are formed via the oxidation of the double bond in the propenyl side chain. science.gov The formation of an epoxide can occur on the aromatic ring or the aliphatic side chain and represents a different metabolic route, often mediated by cytochrome P450 enzymes. nih.gov These epoxide intermediates are typically unstable and can be further metabolized by hydration to form dihydrodiols or conjugated with glutathione. nih.gov Given the structural similarity, it is plausible that this compound could also form epoxide metabolites, although this would likely be a minor pathway compared to the primary oxidation of the alcohol group.
A summary of the identified and potential in vitro biotransformation products is presented below.
| Parent Compound | Biotransformation Product | Metabolic Reaction |
| This compound | alpha-Amylcinnamaldehyde | Oxidation |
| alpha-Amylcinnamaldehyde | alpha-Amylcinnamic acid | Oxidation |
| This compound | Potential Epoxide Derivatives | Epoxidation (minor pathway) |
Analytical Methodologies for Identification and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating alpha-amylcinnamyl alcohol from the complex mixtures in which it is often found. chromatographyonline.com Both gas and liquid chromatography are employed, each with specific advantages depending on the sample matrix and analytical objective.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. akjournals.com This method provides excellent separation and definitive identification based on both the retention time of the compound and its unique mass spectrum. researchgate.netocl-journal.org The technique has been successfully applied to determine the presence of this compound in a variety of consumer products. nih.gov
Method Development for Quantitative Analysis
The development of robust quantitative GC-MS methods is crucial for monitoring the concentration of this compound, particularly in cosmetics where its concentration may be restricted. nih.govmdpi.com Method validation typically involves assessing linearity, limits of detection (LOD), and limits of quantification (LOQ). mdpi.comresearchgate.net
Studies have demonstrated good linearity for this compound over various concentration ranges. For instance, a validated method for analyzing fragrance allergens in cosmetics showed excellent linearity in a concentration range of 0.1–10 μg/mL. nih.gov The limits of quantification (LOQs) for this compound are typically in the range of micrograms per gram (μg/g) or parts per million (ppm), which is sensitive enough for regulatory compliance. nih.govresearchgate.net
Table 1: Quantitative Parameters for this compound Analysis by GC-MS
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Linearity Range | 0.1–10 µg/mL | Cosmetics | nih.gov |
| Linearity (R²) | >0.999 | Cigarettes | mdpi.com |
| LOQ | 2–20 µg/g | Cosmetics | nih.gov |
| LOQ (SH-I-17 Column) | 4.6 mg/kg | Fragrance Standard | shimadzu.com |
| LOQ (SH-1 Column) | >50 mg/kg | Fragrance Standard | shimadzu.com |
Optimization of Chromatographic Parameters
Optimizing GC parameters is essential for achieving the necessary resolution to separate this compound from other structurally similar fragrance ingredients. mdpi.com Key parameters include the type of capillary column, the carrier gas flow rate, the oven temperature program, and the injection mode. nih.govmdpi.com Non-polar or medium-polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., vf-5ms, DB-5ms) or a wax-based phase (e.g., DB-HeavyWAX), are commonly used. nih.govmdpi.com
The temperature program is designed to ramp from a low initial temperature to a high final temperature to ensure the elution of all compounds of interest within a reasonable time frame while achieving good separation. mdpi.comnih.gov
Table 2: Optimized GC-MS Parameters from Various Studies
| Parameter | Study 1 nih.gov | Study 2 mdpi.com | Study 3 nih.gov |
|---|---|---|---|
| Column | vf-5ms (30m x 0.25mm, 0.25µm) | DB-HeavyWAX (30m x 0.25mm, 0.25µm) | Zebron ZB-Semivolatiles (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium (1.0 mL/min) | Helium (1.0 mL/min) | Helium (1.0 mL/min) |
| Injector Mode | Pulsed Splitless | Splitless (260 °C) | Pulsed Splitless (270 °C) |
| Oven Program | 60°C(2min) -> 3°C/min -> 125°C -> 7°C/min -> 230°C -> 20°C/min -> 300°C(5min) | 40°C(3min) -> 20°C/min -> 170°C -> 2.5°C/min -> 180°C(13min) -> 10°C/min -> 200°C -> 20°C/min -> 270°C(10min) | 60°C(1min) -> 8°C/min -> 100°C -> 20°C/min -> 150°C -> 25°C/min -> 200°C(5min) -> 8°C/min -> 220°C -> 30°C/min -> 290°C(7min) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of this compound, particularly for samples that are not suitable for the high temperatures of GC analysis. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach. nih.gov
The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. nih.govsielc.com Detection is often performed using a Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing additional specificity. nih.govresearchgate.net For instance, a method for the simultaneous determination of 24 fragrance allergens, including this compound, utilized a C18 column with an acetonitrile/water gradient and UV detection at 210, 254, and 280 nm. nih.gov In a standard mixture, this compound was identified as peak (10) using this type of methodology. researchgate.net
Table 3: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water (gradient elution) | nih.govsielc.com |
| Detector | Diode Array Detector (DAD) | nih.govresearchgate.net |
| Monitored Wavelengths | 210, 254, 280 nm | nih.gov |
| Flow Rate | 0.7 to 1.0 mL/min | nih.gov |
Two-Dimensional Gas Chromatography (GC×GC-MS) for Complex Matrices
For exceptionally complex matrices like fine fragrances and essential oils, conventional one-dimensional GC may not provide sufficient resolving power, leading to co-elution of analytes. chromatographyonline.comsci-hub.red Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant increase in peak capacity and separation power. gcms.czresearchgate.net
In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase (an orthogonal mechanism). chromatographyonline.com This results in a two-dimensional chromatogram with highly resolved peaks. sci-hub.red This technique is particularly valuable for separating isomeric compounds and freeing target analytes like this compound from matrix interferences, which is often a challenge in perfume analysis. chromatographyonline.comunime.it The enhanced separation allows for more reliable identification and quantification of individual components in the most complex samples. sci-hub.redgcms.cz
Spectroscopic Characterization Methods
Beyond its use as a detector in chromatography, mass spectrometry is a key spectroscopic tool for the structural characterization of this compound. In GC-MS analysis, the compound is identified by its characteristic mass spectrum, which results from its fragmentation pattern upon electron ionization. Key diagnostic ions for this compound (molecular weight 204.31 g/mol ) have been reported in several studies. shimadzu.comsigmaaldrich.comnih.gov
A study developing a method for analyzing 23 fragrance allergens identified the quantifier and qualifier ions for this compound as m/z 133 (quantifier), 115, and 204. nih.gov Another analysis using a twin line MS system reported quantifier and qualifier ions of m/z 133.1 and 115.0, respectively. shimadzu.com These specific mass fragments are used to confirm the identity of the compound in a sample. While other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are fundamental for the initial structural elucidation of the pure substance, MS coupled with chromatography is the primary method for its identification and quantification in complex mixtures. sigmaaldrich.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the analysis of this compound.
¹³C NMR Spectroscopy: Carbon-13 NMR offers complementary information by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. For instance, the carbon atoms in the aromatic ring, the double bond, the aliphatic amyl chain, and the carbon bearing the hydroxyl group would all resonate at characteristic chemical shifts. While a specific spectrum for the target compound is not provided, data for the related alpha-Amylcinnamyl acetate (B1210297) and cinnamyl alcohol are available, giving an indication of the expected chemical shifts. nih.govchemicalbook.com
A predicted ¹³C NMR spectrum for alpha-Amyl cinnamaldehyde (B126680), a closely related structure, shows distinct peaks for the various carbon atoms, which would be similar in this compound, with adjustments for the alcohol functional group instead of the aldehyde. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group due to O-H stretching vibrations. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=C double bond of the benzylidene group would also show a characteristic stretching vibration. The aliphatic C-H stretching of the amyl group would be observed in the 2850-2960 cm⁻¹ range. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists an IR spectrum as an identification test for this compound. fao.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The presence of the benzene (B151609) ring and the conjugated double bond in this compound makes it UV-active. The molecule would be expected to show strong absorbance in the UV region of the electromagnetic spectrum due to π-π* electronic transitions within the conjugated system. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law. While specific λmax values were not found in the search results, UV/Vis spectroscopy is listed as a relevant technique for related compounds. vwr.com
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound at trace levels, especially in complex matrices like cosmetic products or environmental samples, necessitate the use of more sensitive and selective analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely used method for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture in the gas phase and then detects and identifies them based on their mass-to-charge ratio. For the analysis of this compound, the sample is first vaporized and injected into the GC, where it travels through a column that separates it from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for highly specific identification and quantification.
Recent studies have highlighted the use of advanced GC-MS techniques for the analysis of allergens, including this compound, in various products. For instance, a headspace-programmed temperature vaporization-fast GC-quadrupole mass spectrometry method has been developed for the analysis of volatile allergens in cosmetics. researchgate.net Another study describes a GC-MS/MS method for the simultaneous analysis of allergenic flavoring agents in cigarettes, where this compound was one of the target analytes. nih.gov Furthermore, solid-phase microextraction (SPME) coupled with GC-MS/MS has been employed for the analysis of personal care products in hydroalcoholic gels, demonstrating the capability of these methods to detect trace amounts of this compound. nih.gov The use of advanced mass spectrometry technologies, in general, provides low detection limits for trace compound analysis. unime.it
Development of Certified Analytical Standards and Reference Materials
The accuracy and reliability of any quantitative analysis heavily depend on the availability of high-purity certified analytical standards and reference materials. These materials are used to calibrate analytical instruments and validate analytical methods.
Several suppliers provide certified reference materials (CRMs) and analytical standards for this compound. lgcstandards.comsigmaaldrich.comesslabshop.comsigmaaldrich.comhpc-standards.comchemicalbook.comsigmaaldrich.comvwr.com These standards are produced and certified under stringent quality control protocols, often in accordance with international standards like ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com The certificate of analysis accompanying these standards provides crucial information, including the purity of the compound, often determined by techniques like gas chromatography (GC), and other physical properties. sigmaaldrich.com
The availability of these well-characterized reference materials is essential for laboratories conducting quality control of consumer products, regulatory compliance monitoring, and research and development activities involving this compound. For example, the United States Pharmacopeia (USP) offers a reference standard for this compound. vwr.com
Environmental Chemistry and Degradation Studies
Biodegradation Pathways in Environmental Compartments
Biodegradation is a key process in the environmental degradation of alpha-amylcinnamyl alcohol. The primary metabolic pathway involves the oxidation of the alcohol. inchem.org In biological systems, this compound is oxidized to its corresponding aldehyde, alpha-amylcinnamaldehyde (B1665258), which is then further oxidized to alpha-amylcinnamic acid before being excreted. inchem.org
Specific experimental studies on the biodegradation of this compound in soil are limited. hpc-standards.com However, assessments indicate that while the compound may not be readily biodegradable, it is expected to undergo ultimate degradation over time. industrialchemicals.gov.au For the related compound, alpha-amyl cinnamaldehyde (B126680), biodegradation is considered an important fate process in soil. nih.gov Given that the alcohol can oxidize to the aldehyde, this pathway is a crucial step in its soil degradation. inchem.org The mobility of the compound in soil is expected to be low based on estimations for the related aldehyde, which suggest it would adsorb to soil particles. nih.gov
Soil Biodegradation Studies
Atmospheric Fate and Transformation
Once volatilized into the atmosphere, which is a potential release pathway for fragrance ingredients, this compound is subject to transformation by chemical reactions. industrialchemicals.gov.au
Direct experimental data on the reaction of this compound with hydroxyl (OH) radicals is not available. However, for the structurally similar alpha-amyl cinnamaldehyde, the rate constant for this vapor-phase reaction is estimated to be 5.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govechemi.com This corresponds to an atmospheric half-life of approximately 7.2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govechemi.com This suggests that, like its aldehyde counterpart, this compound is likely to be degraded relatively quickly in the atmosphere through this pathway.
Studies on the specific photochemical degradation of this compound are scarce. However, research on the related compound cinnamyl alcohol shows that it can be completely degraded under UV irradiation. researchgate.net The primary reactive species responsible for this photodegradation include superoxide (B77818) radicals (O₂•⁻), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). researchgate.net The degradation of cinnamyl alcohol leads to the formation of products such as cinnamaldehyde and benzaldehyde (B42025). researchgate.net It is plausible that this compound undergoes similar photochemical processes, involving oxidation of the alcohol group and cleavage of the molecule, but specific kinetic data are lacking.
Reaction with Hydroxyl Radicals
Environmental Persistence Modeling
Interactive Data Table: Environmental Fate of this compound and Related Compounds
| Parameter | Compound | Value/Conclusion | Source Index |
| Persistence Assessment | This compound | Not a PBT or vPvB substance | chemos.de |
| Persistence Assessment | This compound | Not suspected to be persistent | ewg.org |
| Bioaccumulation Assessment | This compound | Not suspected to be bioaccumulative | ewg.org |
| Aquatic Toxicity | This compound | Harmful to aquatic organisms, may cause long-term adverse effects | chemservice.comscbt.com |
| Biodegradability | This compound | Not expected to be readily biodegradable, but undergoes ultimate degradation | industrialchemicals.gov.au |
| Atmospheric Half-Life (Reaction with OH•) | alpha-Amyl cinnamaldehyde | ~7.2 hours (estimated) | nih.govechemi.com |
| Photodegradation | Cinnamyl alcohol | Complete degradation via O₂•⁻, ¹O₂, and •OH | researchgate.net |
Note: Data presented for alpha-Amyl cinnamaldehyde and Cinnamyl alcohol are for structurally related compounds and are used for illustrative purposes due to the lack of direct data for this compound.
Fate of Related Compounds in Environmental Systems
The environmental destiny of fragrance ingredients is a critical area of study, as their widespread use in consumer products leads to their continuous release into various environmental compartments. industrialchemicals.gov.au Compounds structurally related to this compound, such as cinnamaldehyde, cinnamyl alcohol, cinnamic acid, and their various derivatives, are of particular interest. Their fate is governed by a combination of biotic and abiotic degradation processes, including biodegradation, photodegradation, and hydrolysis, as well as their tendency to partition between air, water, and soil. industrialchemicals.gov.au
These chemicals are commonly found in cosmetics, cleaning products, and industrial applications, which results in their release into wastewater systems. industrialchemicals.gov.au Following treatment in sewage treatment plants (STPs), they can be discharged into aquatic environments or, by adhering to sludge, be applied to agricultural land. industrialchemicals.gov.au Understanding their behavior in these systems is essential for assessing potential environmental impact.
Biodegradation
Biodegradation is a primary pathway for the removal of many organic compounds from the environment. For derivatives of cinnamaldehyde, studies have shown that they are generally susceptible to microbial degradation.
Cinnamic Aldehydes : Research indicates that several cinnamic aldehydes are readily biodegradable. industrialchemicals.gov.au Studies conducted under OECD Test Guidelines have demonstrated significant degradation over a 28-day period. For instance, cinnamaldehyde and methyl cinnamaldehyde show 97% to 100% degradation. industrialchemicals.gov.au Similarly, amyl cinnamaldehyde and hexyl cinnamaldehyde are also found to be readily biodegradable, with degradation rates of 90% to 97%. industrialchemicals.gov.au While specific data for butyl cinnamaldehyde is not available, rapid biodegradation is anticipated due to its structural similarity to other readily biodegradable homologues in this group. industrialchemicals.gov.au
Cinnamic Acid and its Derivatives : The microbiological degradation of cinnamic acid and its hydroxyl-derivatives proceeds through β-oxidation as the initial step in both aerobic and anaerobic conditions. researchgate.net The key intermediate formed in this process is benzoyl-CoA. researchgate.net Under aerobic conditions, benzoyl-CoA is further transformed into compounds like protocatechuic acid or catechol, which are then cleaved by dioxygenases. researchgate.net In anaerobic environments, benzoyl-CoA can be converted to acetyl-CoA and integrated into central metabolism. researchgate.net
Table 1: Biodegradability of Cinnamaldehyde Derivatives
| Compound | Test Guideline | Degradation (%) | Time (days) | Reference |
|---|---|---|---|---|
| Cinnamaldehyde | OECD TG 301B | 97 - 100 | 28 | industrialchemicals.gov.au |
| Methyl cinnamaldehyde | OECD TG 301B | 97 - 100 | 28 | industrialchemicals.gov.au |
| Amyl cinnamaldehyde | OECD TG 301F | 90 | 28 | industrialchemicals.gov.au |
| Hexyl cinnamaldehyde | OECD TG 301F | 97 | 28 | industrialchemicals.gov.au |
Photodegradation
Photodegradation, or the breakdown of compounds by light, is another significant abiotic degradation process, particularly in aquatic environments and the atmosphere.
Cinnamyl Alcohol (CAL) : Studies on the photodegradation of cinnamyl alcohol have shown that it can be completely degraded upon UV irradiation. researchgate.net In one study, 50 μM of CAL was fully degraded after 90 minutes of UV exposure, with a degradation rate constant of 0.086 min⁻¹. researchgate.net
Cinnamaldehyde (CA) : This compound also undergoes rapid photochemical transformation. Under UV irradiation, 94.6% of cinnamaldehyde was reported to be eliminated within 60 minutes, corresponding to a degradation rate of 0.059 min⁻¹. researchgate.net The primary reactive species identified in this process were the superoxide radical (O₂•−) and the triplet excited state of cinnamaldehyde (³CA*). researchgate.net
Atmospheric Photodegradation : In the troposphere, cinnamic aldehydes are predicted to undergo rapid photo-oxidation by hydroxyl radicals. The estimated half-life for this process for all chemicals in this group is short, ranging between 0.20 and 0.28 days. industrialchemicals.gov.au
Table 2: Photodegradation Rates of Related Compounds
| Compound | Condition | Degradation/Elimination (%) | Time | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Cinnamyl Alcohol | UV Irradiation (50 μM) | 100 | 90 min | 0.086 min⁻¹ | researchgate.net |
| Cinnamaldehyde | UV Irradiation | 94.6 | 60 min | 0.059 min⁻¹ | researchgate.net |
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is relevant for ester derivatives of cinnamyl alcohol.
Cinnamyl Esters : Members of the cinnamyl alcohol group that are esters undergo rapid hydrolysis in the body, breaking down into cinnamyl alcohol and the corresponding carboxylic acid. inchem.org
Cinnamaldehyde : The alkaline hydrolysis of cinnamaldehyde has been investigated as a method to produce benzaldehyde. researchgate.netgoogle.com This retro-Aldol condensation reaction can be influenced by factors such as temperature and the presence of catalysts or solubilizers like cyclodextrins. researchgate.net
Environmental Partitioning, Persistence, and Bioaccumulation
The distribution of a chemical in the environment is determined by its physical and chemical properties.
Partitioning : Based on calculations with a standard multimedia partitioning model, cinnamic aldehydes are expected to primarily partition to the soil (67.6% to 74.7%) and water (23.9% to 31.8%) compartments. industrialchemicals.gov.au Due to their calculated Henry's Law constants, they are considered moderately volatile from water and moist soil. industrialchemicals.gov.au
Persistence : Persistence refers to the length of time a chemical remains in the environment. toxicfreefuture.org Chemicals in the cinnamic aldehyde group are not expected to be persistent, given their susceptibility to rapid biodegradation. industrialchemicals.gov.au However, some related compounds, particularly certain organic UV absorbers like isoamyl 4-methoxycinnamate (IMC) and 2-ethyl 4-methoxycinnamate (OMC), have raised concerns due to their environmental persistence. researchgate.net
Bioaccumulation : Bioaccumulation is the accumulation of substances in an organism at a rate faster than they can be eliminated. up.pt For organic chemicals, the potential for bioaccumulation is often correlated with their lipophilicity (fat solubility). up.pt While cinnamyl derivatives are generally considered readily biodegradable and unlikely to persist, the more lipophilic members of the group, such as hexyl cinnamaldehyde, have a higher potential to be removed from wastewater by adsorption to sludge. industrialchemicals.gov.au The bioaccumulation potential for the cinnamyl group of compounds is generally considered to be low. fishersci.es
Transformation Products
The degradation of the parent compound can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles.
From Cinnamyl Alcohol : The photodegradation of cinnamyl alcohol can produce intermediates such as benzaldehyde. researchgate.net Theoretical predictions have suggested that some of these transformation products, including cinnamyl aldehyde and benzenepropanal, may have a higher skin irritation potential than the parent compound. researchgate.net
From Cinnamic Acid : The catabolism of cinnamic acid by certain soil bacteria (a Pseudomonas species) has been shown to yield acetophenone (B1666503) as a product. This transformation is initiated by the addition of water to the side chain's double bond, followed by dehydrogenation. researchgate.net
From Cinnamaldehyde : The alkaline hydrolysis of cinnamaldehyde primarily yields benzaldehyde and acetaldehyde (B116499) through a retro-Aldol condensation. researchgate.net
Applications in Advanced Chemical Research Excluding Prohibited Areas
Role as a Chemical Building Block in Organic Synthesis
Alpha-Amylcinnamyl alcohol serves as a valuable intermediate and building block in organic synthesis. solubilityofthings.com Its molecular structure contains several reactive sites—the hydroxyl group, the carbon-carbon double bond, and the aromatic ring—that can be targeted for chemical modification. This allows chemists to create a variety of derivatives, making it a key starting point for more complex molecules. solubilityofthings.com
The synthesis of this compound itself is a classic example of organic reactions, typically achieved through the reduction of α-amylcinnamaldehyde. This aldehyde is often prepared via an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal. Once synthesized, the alcohol's functional groups are available for further transformations.
Key synthetic applications include:
Esterification: The primary alcohol group readily undergoes esterification with various carboxylic acids or their derivatives (like acid chlorides or anhydrides) to produce a wide range of esters. These esters are of significant interest in fragrance and flavor chemistry, often possessing unique aromatic profiles distinct from the parent alcohol.
Oxidation: The alcohol can be oxidized back to α-amylcinnamaldehyde or further to α-amylcinnamic acid. inchem.org These derivatives are also important in various industrial applications and serve as intermediates for other chemical products.
Reactions at the Double Bond: The alkene linkage can participate in addition reactions, such as hydrogenation to produce the corresponding saturated alcohol, or epoxidation to form an epoxide, a highly reactive intermediate useful for creating vicinal diols or amino alcohols. nih.gov
The versatility of this compound as a starting material makes it a noteworthy compound for researchers exploring the synthesis of new molecules with potential applications in medicinal chemistry and materials science. solubilityofthings.comhilarispublisher.com
Table 1: Physicochemical Properties of this compound
Use in Biocatalysis for Stereoselective Transformations
The field of biocatalysis, which uses enzymes and microorganisms to perform chemical reactions, offers significant advantages in terms of selectivity and sustainability. While specific research on the biocatalytic transformation of this compound is emerging, the broader class of cinnamyl alcohols and related structures are subjects of such studies. The drive toward sustainability has spurred the adoption of biocatalytic processes to reduce reliance on petrochemical feedstocks. researchandmarkets.com
A key area of interest is the stereoselective synthesis of chiral alcohols. rsc.org Although this compound is achiral, its derivatives can be chiral. Biocatalysis is particularly powerful for creating enantiomerically pure compounds, which is crucial in the pharmaceutical and fragrance industries.
Potential and researched applications in biocatalysis include:
Asymmetric Reduction: The synthesis of chiral alcohols often involves the asymmetric reduction of a prochiral ketone. In this context, enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be used for the stereoselective reduction of α-amylcinnamaldehyde to produce a specific enantiomer of a chiral derivative of this compound.
Kinetic Resolution: If a racemic mixture of a chiral derivative of this compound were synthesized, enzymes such as lipases could be used to selectively acylate one enantiomer, allowing for the separation of the two. This technique is widely applied in the synthesis of enantiopure amino alcohols. nih.gov
Enantioselective Oxidation: In a reverse approach, an alcohol dehydrogenase could selectively oxidize one enantiomer from a racemic alcohol, leaving the other enantiomer in high enantiomeric excess.
The application of enzyme engineering and directed evolution is expanding the toolkit of biocatalysts available, making it increasingly feasible to develop enzymes tailored for specific, structurally complex substrates like this compound and its derivatives. researchandmarkets.com
Contribution to Aroma Chemistry Research (Focus on Chemical Structure-Activity)
This compound is well-known for its characteristic mild, floral, and slightly spicy aroma, often described as reminiscent of jasmine. chemservice.com This makes it a valuable subject in aroma chemistry, particularly in studies of Structure-Activity Relationships (SAR). SAR studies aim to understand how a molecule's chemical structure correlates with its biological activity—in this case, its interaction with olfactory receptors to produce the perception of smell.
The key structural features of this compound that contribute to its aroma profile are:
The Cinnamyl Alcohol Backbone: This core structure is common to many aromatic compounds.
The α-Amyl Group: The presence and position of this five-carbon alkyl chain are critical. It significantly modulates the odor compared to the parent cinnamyl alcohol, imparting the characteristic jasmine note and influencing the compound's volatility and hydrophobicity.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals based on their structure. This compound has been included as part of the data set for developing QSAR models for fragrance materials. researchgate.net Such research helps in predicting the scent of new, unsynthesized molecules and in designing novel fragrance ingredients with specific desired aroma profiles. By correlating molecular descriptors (e.g., size, shape, electronic properties) of compounds like this compound with their perceived scents, researchers can gain deeper insights into the mechanisms of olfaction. europa.eu
Precursor for Advanced Materials Development
The functional groups within this compound present opportunities for its use as a monomer or a precursor in the development of advanced functional polymers and materials. While this is an area of emerging research, the reactivity of the parent compound, cinnamyl alcohol, provides a strong indication of this potential. Cinnamyl alcohol itself has been investigated as an organic building block and a chain transfer agent in polymerization. hilarispublisher.com
The potential pathways for developing materials from this compound include:
Polymerization: The hydroxyl group allows it to be used as a monomer in the synthesis of polyesters or polyurethanes. Furthermore, the double bond could potentially undergo vinyl polymerization, although this is less common for this type of substituted alkene.
Functionalization of Surfaces: The entire molecule can be grafted onto the surface of a material to modify its properties, for example, to create surfaces with specific aromatic or hydrophobic characteristics.
Synthesis of Functional Derivatives: The alcohol can be converted into other derivatives, such as cinnamyl alcohol-based epoxides or acrylates, which can then be used as monomers for creating cross-linked polymer networks with tailored thermal or mechanical properties. Derivatives of cinnamyl alcohol are being explored for their antioxidant properties, which could be incorporated into materials to prevent degradation. google.com
Research into cinnamyl alcohol derivatives for various applications, including pharmaceuticals and functional materials, highlights the potential for its α-amyl substituted counterpart to serve as a valuable precursor in materials science. beilstein-journals.orggoogle.com
Table 2: Chemical Compounds Mentioned
Computational Chemistry and Modeling Studies
Molecular Orbital Theory and Electronic Structure Calculations
Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. Calculations based on this theory can determine the distribution and energy of electrons, which in turn dictate the molecule's reactivity and spectroscopic properties. For alpha-amylcinnamyl alcohol, these studies focus on its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Detailed research findings indicate that the energy of these orbitals and the gap between them (the HOMO-LUMO gap, or ΔE) are key descriptors of chemical reactivity. nih.govnih.gov A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Quantum-chemical descriptors, including HOMO, LUMO, and the HOMO-LUMO gap, have been calculated for a range of fragrance materials, including this compound, as part of broader quantitative structure-activity relationship (QSAR) studies. researchgate.net
The electron-conformational (EC) method, which combines conformational analysis with ab initio electronic structure calculations, has been used to evaluate parameters like the Valence Orbital Ionization Potential for fragrance allergens such as this compound. oaji.net These calculations provide a detailed picture of the electronic distribution and potential for interaction. oaji.net The energy gap (ΔE) is a crucial parameter, as it is directly proportional to the molecule's reactivity and can be correlated with the transition of molecules from HOMO to LUMO. nih.gov
| Computational Property | Description | Relevance to this compound |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. nih.gov | Calculated in QSAR studies to predict biological activity and reactivity. researchgate.net |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov | Used alongside HOMO to assess electronic properties and potential for chemical reactions. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). nih.gov | A smaller gap suggests higher reactivity. This value is a key descriptor in predictive models for fragrance allergens. nih.govresearchgate.net |
| Electron Density | The probability of finding an electron in a particular region of the molecule. | Maps of electron density can identify nucleophilic and electrophilic sites, predicting how the molecule might interact. |
| Valence Orbital Ionization Potential | A measure of the energy required to remove an electron from a valence orbital. | Calculated as a parameter within the electron-conformational (EC) method to help predict toxicity. oaji.net |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. nih.gov These methods allow researchers to map potential energy surfaces, locate transition states, and calculate activation energies, providing a step-by-step understanding of how reactants are converted into products. nih.govscience.gov
For this compound, such calculations can be applied to understand its synthesis and degradation pathways. The industrial preparation of this compound involves the reduction of alpha-amylcinnamic aldehyde. chemicalbook.com Quantum chemical calculations could model this reduction, determining the most likely pathway and the energetics involved.
Furthermore, studies on related compounds like cinnamyl alcohol have used DFT to model bioactivation pathways. science.gov For instance, calculations have shown that the formation of reactive metabolites like epoxy cinnamic aldehyde proceeds via the oxidation of cinnamic aldehyde rather than epoxy cinnamyl alcohol, based on the high activation energy calculated for the latter's oxidation. science.gov Similar computational approaches could be applied to this compound to predict its metabolic fate and identify potential reactive intermediates. science.govresearchgate.net
Predictive Modeling of Chemical Reactivity and Stability
Predictive models, especially Quantitative Structure-Activity Relationship (QSAR) models, are widely used to estimate the biological activity or chemical properties of compounds based on their molecular structure. researchgate.neteuropa.eu These models are particularly valuable for screening large numbers of chemicals for potential effects without extensive experimental testing.
For fragrance allergens, including this compound, there has been a significant effort to develop and refine QSAR models. europa.eueuropa.eu A notable study developed QSAR models for three toxicological endpoints for a set of 79 fragrance materials, including α-amylcinnamyl alcohol. researchgate.net These models were built using theoretical molecular descriptors derived from the compounds' structures. researchgate.net Another predictive approach, the electron-conformational (EC) method, has been employed for the quantitative prediction of toxicity for 24 fragrance allergens, with this compound being part of the training set. oaji.net
However, it is recognized that the predictive power of QSAR models can degrade over time as new and more diverse chemical structures become available. nih.gov Therefore, it is crucial to continually update and retrain these models with new experimental data to ensure their accuracy and applicability. nih.gov Modern machine-learning approaches are also being developed to predict general chemical reactivity and compatibility among large sets of organic materials, which could be applied to assess the stability of this compound in various formulations. researchgate.net
| Model Type | Application to this compound | Key Findings / Descriptors |
| QSAR | Included in a set of 79 fragrance materials to model oral acute toxicity and cytotoxic activity. researchgate.net | Models were based on theoretical molecular descriptors calculated from chemical structure. researchgate.net |
| Electron-Conformational (EC) Method | Used in a training set of 24 fragrance allergens for quantitative toxicity prediction. oaji.net | Combines conformational analysis and ab initio electronic structure calculations to derive parameters. oaji.net |
| In Chemico Reactivity Assays | Peptide reactivity assays like the Direct Peptide Reactivity Assay (DPRA) are used to screen for sensitization potential. nih.gov | This compound has been tested in such assays to quantify its reactivity with model peptides. nih.gov |
Conformational Analysis and Isomerism
This compound possesses structural features that give rise to isomerism. The presence of a carbon-carbon double bond (C=C) allows for geometric isomerism, resulting in (E) and (Z) isomers, which differ in the spatial arrangement of the substituents around the double bond. chemspider.comchemspider.com
Conformational analysis involves identifying the stable three-dimensional shapes (conformers) a molecule can adopt through rotation around its single bonds. For flexible molecules like this compound, with its amyl side chain, numerous low-energy conformers can exist. Computational methods are used to perform this analysis by optimizing the geometries of various potential conformers to find the most stable structures. oaji.net This type of analysis has been conducted for this compound as part of the electron-conformational method to construct an "Electron-Conformational Matrix of Congruity" for its low-energy conformations. oaji.net Understanding the preferred conformations is critical as the biological activity of a molecule can be highly dependent on its 3D shape.
| Isomer Type | Description | Specifics for this compound |
| Geometric Isomerism (E/Z) | Arises from restricted rotation around the C=C double bond. | Exists as (2E)-2-benzylideneheptan-1-ol and (2Z)-2-benzylideneheptan-1-ol isomers. chemspider.comthegoodscentscompany.com Commercial products are often a mixture of isomers. thegoodscentscompany.com |
| Conformational Isomerism | Different spatial arrangements (conformers) arising from rotation about C-C single bonds. | Multiple low-energy conformers exist due to the flexible amyl chain. Conformational analysis has been performed to identify these stable structures. oaji.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the dynamic behavior, interactions, and conformational changes of molecules in various environments.
While specific MD simulation studies focusing exclusively on this compound are not widely documented, the technique is frequently applied to similar molecules and systems. For example, MD simulations have been used to study the behavior of alcohols in lipid bilayers, revealing how they partition into the membrane and alter its physical properties. science.gov This approach could be used to model the interaction of this compound with skin lipids, a key aspect of its use in cosmetics.
MD simulations are also employed to study the stability of ligand-protein complexes. researchgate.net If this compound were to interact with a specific biological receptor, MD could simulate the binding process, the stability of the bound complex, and the conformational changes induced in both the molecule and the protein. researchgate.net Similarly, simulations of mixtures of alcohols and other substances are used to understand their structural and dynamic properties on a molecular level. rsc.org
Future Directions in Alpha Amylcinnamyl Alcohol Research
Emerging Synthetic Methodologies
The chemical synthesis of alpha-amylcinnamyl alcohol traditionally involves the reduction of alpha-amylcinnamaldehyde (B1665258). chemicalbook.com However, future research is increasingly focused on developing greener, more sustainable, and efficient synthetic routes.
Key Research Thrusts:
Green Chemistry Approaches: There is a significant push to replace hazardous reagents and solvents with more environmentally benign alternatives. vulcanchem.com Research into biocatalytic routes is a promising avenue to reduce the reliance on traditional Grignard reagents, which are known for their hazardous nature. vulcanchem.com The development of solid acid catalysts, such as silica (B1680970) gel-supported zirconium sulfate (B86663), offers a greener alternative to corrosive catalysts like hydrochloric or sulfuric acid, minimizing waste and simplifying purification. google.comgoogle.com
Catalytic Innovations: Investment in advanced catalysis, including the use of continuous flow reactors and enzymatic catalysis platforms, is expected to improve reaction yields and reduce waste. 360iresearch.com Recent patents have highlighted new, more sustainable synthesis methods aimed at reducing the environmental impact of production. archivemarketresearch.com The use of palladium-colloids for the oxidative esterification of cinnamyl alcohols represents another innovative catalytic strategy. beilstein-journals.orgnih.gov
Bio-derived Syntheses: A major trend is the development of production pathways from bio-derived sources, aligning with the growing consumer demand for sustainable and natural ingredients. researchandmarkets.com
Advanced Spectroscopic and Analytical Characterization
Precise and comprehensive characterization of this compound is crucial for quality control, regulatory compliance, and understanding its behavior in various formulations. Future research will leverage advanced analytical techniques to gain deeper insights into its properties.
Anticipated Developments:
Hyphenated Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fragrance allergens, including this compound. mdpi.comresearchgate.netnih.gov Future methodologies will likely involve more sophisticated techniques like headspace-programmed temperature vaporization-fast gas chromatography-quadrupole mass spectrometry (HS-PTV-GC-qMS) for rapid and sensitive analysis in complex cosmetic matrices. researchgate.net
High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry will enable more accurate identification and quantification of trace impurities and potential metabolites.
NMR Spectroscopy: While standard NMR techniques are used, advanced methods like high-resolution magic angle spinning nuclear magnetic resonance (HR-MAS NMR) could be employed to study the in-situ metabolism of this compound in biological systems, such as reconstructed human epidermis. acs.org
Isotope Labeling Studies: The use of deuterated analogs of this compound serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking of the compound's fate. vulcanchem.com
Below is an interactive table summarizing the typical analytical parameters used for the characterization of this compound and related compounds.
| Parameter | Value/Technique | Reference |
| Molecular Formula | C14H20O | chemicalbook.commdpi.com |
| Molecular Weight | 204.31 g/mol | chemicalbook.commdpi.com |
| Boiling Point | 141-143 °C at 5 mm Hg | chemicalbook.com |
| Density | 0.952 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.519 | chemicalbook.com |
| GC-MS Ionization | Electron Impact (70 eV) | vulcanchem.com |
| ¹H NMR (400 MHz, CDCl₃) | See detailed shifts | nih.gov |
| ¹³C NMR (50.18 MHz, CDCl₃) | See detailed shifts | nih.gov |
In-depth Mechanistic Enzymology
Understanding the enzymatic processes involved in the biosynthesis and metabolism of this compound is critical for developing biotechnological production methods and for assessing its biological activity.
Future Research Focus:
Enzyme Discovery and Engineering: Research will focus on identifying and characterizing novel enzymes, such as alcohol dehydrogenases (ADHs) and cinnamyl alcohol dehydrogenases (CADs), from various natural sources that can efficiently catalyze the production of this compound. nih.govfrontiersin.orgnih.govnih.gov Site-directed mutagenesis of enzymes like CAD can be used to alter substrate specificity and improve catalytic efficiency for desired products. nih.govresearchgate.net
Biocatalytic Production: The use of whole-cell or isolated enzyme systems for the biotransformation of precursors into this compound is a key area of future development. frontiersin.orgtandfonline.com For example, Saccharomyces cerevisiae has been shown to contain a CAD family enzyme capable of converting cinnamaldehyde (B126680) to cinnamyl alcohol. frontiersin.org
Metabolic Pathway Elucidation: Further studies are needed to fully understand the metabolic pathways of this compound in various organisms, including humans and environmental microbes. acs.org While it is hypothesized that it is oxidized to cinnamaldehyde, recent studies suggest the formation of other metabolites like an epoxy-alcohol. acs.orgscience.gov
The table below outlines key enzymes involved in the metabolism of related cinnamyl compounds.
| Enzyme | Function | Source Organism (Example) | Reference |
| Cinnamyl Alcohol Dehydrogenase (CAD) | Reduces cinnamaldehydes to cinnamyl alcohols | Prunus mume, Sorghum bicolor | researchgate.netfrontiersin.org |
| Alcohol Dehydrogenase (ADH) | Interconverts alcohols and aldehydes/ketones | Saccharomyces cerevisiae | frontiersin.orgfrontiersin.org |
| Cinnamoyl-CoA Reductase (CCR) | Involved in monolignol biosynthesis | Medicago truncatula, Petunia hybrida | nih.govnih.gov |
Novel Derivatization Strategies for Specific Chemical Applications
Derivatization of this compound can lead to the creation of new molecules with unique properties, such as enhanced stability, different scent profiles, or controlled-release characteristics.
Emerging Strategies:
Esterification and Etherification: The synthesis of esters and ethers from this compound can modify its volatility and substantivity in various products. mdpi.com Enzymatic transesterification with vinyl acetate (B1210297) is one such method being explored. mdpi.com
Controlled-Release Systems: The development of precursor molecules that release this compound under specific triggers, such as enzymatic cleavage, is a promising strategy for long-lasting fragrance applications in personal and fabric care. nih.gov
Functionalization for Advanced Materials: Research into the functionalization of the cinnamyl alcohol backbone could lead to its incorporation into polymers or other materials, opening up new applications beyond the fragrance industry. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the Heck reaction allows for the regio- and stereoselective α-arylation of cinnamyl alcohols, creating complex diarylallylic alcohols. thieme-connect.com
Comprehensive Environmental Impact Assessment Models
As with all widely used chemicals, a thorough understanding of the environmental fate and impact of this compound is essential. Future research will focus on developing more sophisticated models to predict and assess its environmental footprint.
Key Areas of Investigation:
Biodegradation Pathways: Detailed studies are needed to elucidate the complete biodegradation pathways of this compound in various environmental compartments, such as soil and water. nih.gov Current data indicates a moderate rate of biodegradation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: The development of robust QSAR models specific to fragrance materials will aid in predicting the biodegradability and ecotoxicity of this compound and its derivatives. oup.com These models can be used for screening-level risk assessments and in the design of more environmentally friendly alternatives. oup.com
Life Cycle Assessment: A comprehensive life cycle assessment, from raw material sourcing and synthesis to final disposal, will provide a holistic view of the environmental impact. This includes evaluating parameters like carbon dioxide impact, water consumption, and waste generation. google.com
Ecotoxicity Studies: Continued research on the potential ecotoxicological effects on aquatic organisms and other wildlife is necessary to establish safe environmental concentrations. nih.govresearchgate.netenvynature.org
The following table summarizes key parameters for environmental assessment.
| Assessment Parameter | Focus Area | Reference |
| Biodegradability | Rate and pathway of degradation in soil and water. | nih.govoup.com |
| Ecotoxicity | Effects on aquatic organisms. | nih.govresearchgate.net |
| Bioaccumulation | Potential to accumulate in organisms. | nih.gov |
| Environmental Fate Modeling | Predicting concentrations in various environmental compartments. | researchgate.net |
Q & A
Q. How can researchers design dose-response studies to establish thresholds for this compound’s sensitization in diverse populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
